molecular formula C11H12O4 B3025574 2,3-Dimethoxycinnamic acid CAS No. 7345-82-6

2,3-Dimethoxycinnamic acid

Cat. No.: B3025574
CAS No.: 7345-82-6
M. Wt: 208.21 g/mol
InChI Key: QAXPUWGAGVERSJ-VOTSOKGWSA-N
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Description

2,3-Dimethoxycinnamic acid is an organic compound with the molecular formula C₁₁H₁₂O₄. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxycinnamic acid can be synthesized through several methods. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is heated to 80-85°C for an hour and then refluxed at 109-115°C for an additional three hours. The resulting product is then purified through acidification and recrystallization .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process often includes the use of acetic anhydride and sodium acetate at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of cinnamic acid, such as aldehydes, alcohols, and substituted cinnamic acids .

Scientific Research Applications

Comparison with Similar Compounds

  • Ferulic Acid
  • Curcumin
  • Caffeic Acid
  • p-Hydroxycinnamic Acid
  • Chlorogenic Acid

Comparison: 2,3-Dimethoxycinnamic acid is unique due to its specific methoxy substitutions, which confer distinct chemical properties and biological activities. Unlike other cinnamic acid derivatives, it has shown significant potential as a quorum sensing inhibitor, making it a valuable compound in the study of bacterial communication and resistance .

Biological Activity

2,3-Dimethoxycinnamic acid (2,3-DCA) is an organic compound classified within the cinnamic acid family. It features methoxy groups at the 2 and 3 positions of the phenyl ring, contributing to its unique chemical properties and biological activities. Its molecular formula is C11H12O4C_{11}H_{12}O_4 with a molecular weight of approximately 208.21 g/mol. This compound has garnered attention for its potential in various biological applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have highlighted the quorum sensing (QS) inhibitory capabilities of 2,3-DCA, particularly against Chromobacterium violaceum CV026. This bacterium is known for its ability to form biofilms and produce virulence factors through QS mechanisms. The following table summarizes the effects of 2,3-DCA on QS-regulated traits:

Concentration (µg/mL) Violacein Production Inhibition (%) Swarming Motility Inhibition (%) Biofilm Formation Inhibition (%)
15073.965.937.8
100Data not availableData not availableData not available
50Data not availableData not availableData not available

At a concentration of 150 µg/mL , 2,3-DCA significantly inhibited violacein production and swarming motility, indicating its potential as a QS inhibitor. The mechanism involves competitive binding to the CviR receptor, which is crucial for regulating QS in C. violaceum .

Molecular docking studies have illustrated that 2,3-DCA competes with natural signal molecules for binding sites on the CviR receptor. This interaction suppresses the expression of QS-related genes such as cviR, vioA, vioB, and vioE, effectively disrupting the communication system essential for bacterial virulence .

Neuroprotective Effects

Research indicates that methoxy derivatives of cinnamic acid exhibit neuroprotective properties. Although direct studies on 2,3-DCA are sparse, compounds with similar structures have been shown to reduce memory deficits in rodent models and enhance cell viability under stress conditions . This suggests that 2,3-DCA may also possess neuroprotective potential.

Study on Quorum Sensing Inhibition

In a study conducted by researchers isolating compounds from Nocardiopsis mentallicus, it was found that 2,3-DCA effectively inhibited QS traits in C. violaceum. The study utilized various concentrations to assess the impact on bacterial behavior and gene expression related to QS .

In Vivo Studies

While much of the current research focuses on in vitro models, there is evidence suggesting that methoxy derivatives can positively influence liver enzyme activity and oxidative stress balance in vivo . Future studies should explore similar pathways for 2,3-DCA.

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXPUWGAGVERSJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-60-1, 7345-82-6
Record name 2',3'-Dimethoxycinnamic acid
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Record name 7461-60-1
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Record name 2',3'-dimethoxycinnamic acid
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Record name trans-2,3-Dimethoxycinnamic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dimethoxycinnamic acid
2,3-Dimethoxycinnamic acid
2,3-Dimethoxycinnamic acid
2,3-Dimethoxycinnamic acid
2,3-Dimethoxycinnamic acid

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